molecular formula C18H23N5O2 B2611093 4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 2415491-42-6

4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2611093
CAS No.: 2415491-42-6
M. Wt: 341.415
InChI Key: OOHNHZRUXHOFBF-UHFFFAOYSA-N
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Description

4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methoxypyrimidine moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,6-dimethoxypyrimidine: A related compound with similar structural features but different functional groups.

    N-(4-Methylphenyl)piperidine-1-carboxamide: Another related compound that shares the piperidine and methylphenyl moieties.

Uniqueness

4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[(6-methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-3-5-14(6-4-13)22-18(24)23-9-7-15(8-10-23)21-16-11-17(25-2)20-12-19-16/h3-6,11-12,15H,7-10H2,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHNHZRUXHOFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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